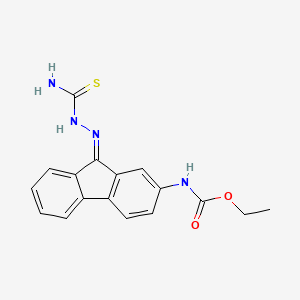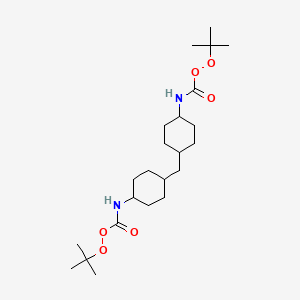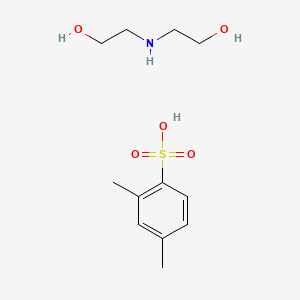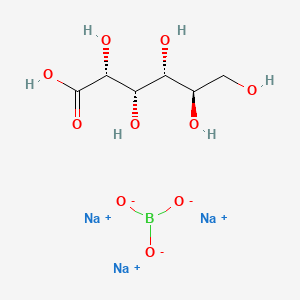
d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt is a compound that combines the properties of gluconic acid and boric acid. It is known for its unique chemical structure and properties, which make it useful in various scientific and industrial applications. The compound is often used in the fields of chemistry, biology, and medicine due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt typically involves the reaction of gluconic acid with boric acid in the presence of sodium hydroxide. The reaction conditions often include controlled temperature and pH to ensure the formation of the cyclic ester. The process can be summarized as follows:
Reactants: Gluconic acid, boric acid, and sodium hydroxide.
Reaction: The reactants are mixed in an aqueous solution.
Conditions: The reaction mixture is heated to a specific temperature and maintained at a controlled pH.
Product Formation: The cyclic ester is formed, and the sodium salt is obtained by neutralizing the reaction mixture.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over reaction parameters. The process involves continuous monitoring of temperature, pH, and concentration of reactants to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gluconic acid derivatives, while reduction can produce simpler boron-containing compounds.
Scientific Research Applications
d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a stabilizing agent for enzymes.
Medicine: Investigated for its potential therapeutic properties and used in drug formulation.
Industry: Utilized in the production of cleaning agents, corrosion inhibitors, and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt involves its interaction with molecular targets such as enzymes and cellular components. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its cyclic ester structure allows it to participate in specific reactions that are crucial for its biological and chemical activity.
Comparison with Similar Compounds
Similar Compounds
Calcium borogluconate: Similar in structure but contains calcium instead of sodium.
Magnesium borogluconate: Contains magnesium and has similar properties.
Potassium borogluconate: Contains potassium and is used in similar applications.
Uniqueness
d-Gluconic acid, cyclic ester with boric acid (H3BO3), sodium salt is unique due to its specific combination of gluconic acid and boric acid with sodium. This combination imparts distinct chemical and physical properties that make it suitable for a wide range of applications, particularly in fields requiring stability and reactivity.
Properties
CAS No. |
62185-81-3 |
|---|---|
Molecular Formula |
C6H12BNa3O10 |
Molecular Weight |
323.94 g/mol |
IUPAC Name |
trisodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;borate |
InChI |
InChI=1S/C6H12O7.BO3.3Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;2-1(3)4;;;/h2-5,7-11H,1H2,(H,12,13);;;;/q;-3;3*+1/t2-,3-,4+,5-;;;;/m1..../s1 |
InChI Key |
HUJANBVKCSRPQH-GQOAHPRESA-N |
Isomeric SMILES |
B([O-])([O-])[O-].C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
B([O-])([O-])[O-].C(C(C(C(C(C(=O)O)O)O)O)O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


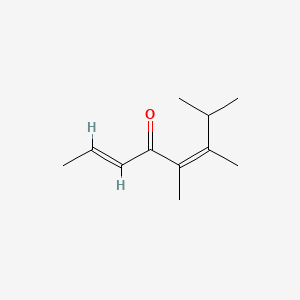
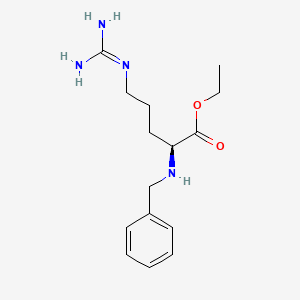
![[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate](/img/structure/B12675130.png)





